Cas no 2085-66-7 (2-Butanamine,N-(1,1-dimethylethyl)-2-methyl-)
2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Butanamine,N-(1,1-dimethylethyl)-2-methyl-
- N-tert-butyl-2-methylbutan-2-amine
- Tert-Amyl-Tert-Butylamine
- J-013677
- tert-Amyl-tert-butylamine, 96%
- SCHEMBL411803
- FT-0691806
- 2085-66-7
- DTXSID50274572
- AKOS015894704
- DB-321504
-
- MDL: MFCD00191755
- Inchi: 1S/C9H21N/c1-7-9(5,6)10-8(2,3)4/h10H,7H2,1-6H3
- InChI Key: KZOPSPQZLMCNPF-UHFFFAOYSA-N
- SMILES: N(C(C)(C)C)C(C)(C)CC
Computed Properties
- Exact Mass: 143.16753
- Monoisotopic Mass: 143.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 97.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Color/Form: Not determined
- Density: 0.77 g/mL at 25 °C(lit.)
- Melting Point: -13°C (estimate)
- Boiling Point: 144 °C(lit.)
- Flash Point: Fahrenheit: 71.6 ° f
Celsius: 22 ° c - Refractive Index: n20/D 1.421(lit.)
- PSA: 12.03
- Solubility: Not determined
2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H314
- Warning Statement: P210-P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 2733PSN1 8(3) / PGII
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: 26-27-36/37/39-45
-
Hazardous Material Identification:
2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03435-1g |
2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- |
2085-66-7 | 1g |
¥2658.0 | 2021-09-03 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-229366-1 g |
tert-Amyl-tert-butylamine, |
2085-66-7 | 1g |
¥1,158.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-229366-1g |
tert-Amyl-tert-butylamine, |
2085-66-7 | 1g |
¥1158.00 | 2023-09-05 |
2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2-Butanamine,N-(1,1-dimethylethyl)-2-methyl-
Research Brief on 2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- (CAS: 2085-66-7): Recent Advances and Applications
The compound 2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- (CAS: 2085-66-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This tertiary amine derivative, characterized by its unique structural features, has shown promising potential in various applications, including drug synthesis, catalysis, and material science. Recent studies have explored its physicochemical properties, reactivity, and biological activity, shedding light on its versatility as a building block in medicinal chemistry.
One of the key areas of investigation has been the compound's role in asymmetric synthesis. A 2023 study published in the Journal of Organic Chemistry demonstrated that 2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- can serve as an effective chiral auxiliary in the synthesis of enantiomerically pure pharmaceutical intermediates. The research highlighted its ability to induce high stereoselectivity in carbon-carbon bond-forming reactions, which is crucial for the production of biologically active molecules with reduced side effects.
In pharmacological research, recent in vitro studies have examined the compound's potential as a precursor for novel central nervous system (CNS) agents. Its structural similarity to known neuromodulators has prompted investigations into its interactions with neurotransmitter receptors. Preliminary results suggest that derivatives of 2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- may exhibit selective binding to specific receptor subtypes, opening new avenues for the development of targeted therapies for neurological disorders.
The compound's stability under various conditions has also been a focus of recent research. A 2024 publication in ACS Medicinal Chemistry Letters reported on the development of novel prodrug formulations using 2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- as a stabilizing moiety. These formulations demonstrated improved pharmacokinetic profiles compared to conventional drug delivery systems, particularly in terms of oral bioavailability and metabolic stability.
From a synthetic chemistry perspective, advances in green chemistry applications have utilized 2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- as a catalyst in environmentally benign reaction systems. Recent work published in Green Chemistry showcased its effectiveness in promoting atom-economical transformations under mild conditions, reducing the need for hazardous reagents and minimizing waste generation in pharmaceutical manufacturing processes.
Looking forward, the diverse applications of 2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- continue to expand. Current research directions include its incorporation into metal-organic frameworks (MOFs) for drug delivery applications, exploration of its antimicrobial properties, and investigation of its potential as a scaffold for the development of novel protease inhibitors. The compound's versatility and the growing body of research supporting its various applications suggest it will remain an important focus in chemical biology and pharmaceutical research in the coming years.
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